molecular formula C22H21N7O B2524982 1-benzoyl-4-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine CAS No. 1005293-41-3

1-benzoyl-4-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine

Cat. No.: B2524982
CAS No.: 1005293-41-3
M. Wt: 399.458
InChI Key: XDFGKPJIQDQEIW-UHFFFAOYSA-N
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Description

1-Benzoyl-4-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine is a high-purity chemical reagent designed for pharmaceutical and biochemical research. This compound belongs to a class of [1,2,3]triazolo[4,5-d]pyrimidine derivatives, which are recognized as privileged scaffolds in medicinal chemistry due to their potential affinity for key biological targets. Specifically, structurally related analogs have demonstrated significant affinity for the Type-2 Cannabinoid (CB2) Receptor , positioning this chemical series as a promising starting point for the development of receptor modulators. The molecular structure integrates a triazolopyrimidine core, which is analogous to purine bases, suggesting potential for interaction with various enzyme systems and receptors . The piperazine moiety, a common feature in many approved drugs, is known to enhance biological activity and improve pharmacokinetic properties when combined with heterocyclic systems like the triazolopyrimidine ring . This compound is supplied For Research Use Only and is strictly intended for laboratory investigations such as target validation, mechanism of action studies, and hit-to-lead optimization campaigns. It is not intended for diagnostic, therapeutic, or any other human or animal use. Researchers can utilize this reagent in early-stage discovery efforts across multiple therapeutic areas, including but not limited to inflammation, central nervous system (CNS) disorders, and metabolic diseases .

Properties

IUPAC Name

[4-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N7O/c30-22(18-9-5-2-6-10-18)28-13-11-27(12-14-28)20-19-21(24-16-23-20)29(26-25-19)15-17-7-3-1-4-8-17/h1-10,16H,11-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDFGKPJIQDQEIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC3=C2N=NN3CC4=CC=CC=C4)C(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-benzoyl-4-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the triazolopyrimidine core: This is achieved by cyclization reactions involving appropriate precursors such as benzyl azide and pyrimidine derivatives.

    Attachment of the piperazine ring: The triazolopyrimidine core is then reacted with piperazine under suitable conditions to form the desired compound.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

1-benzoyl-4-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the triazolopyrimidine or piperazine rings are replaced by other groups.

    Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis, breaking down into smaller fragments.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pH conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-benzoyl-4-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer, due to its ability to inhibit certain enzymes and pathways involved in tumor growth.

    Biological Research: It is used as a tool compound to study the biological functions of triazolopyrimidine derivatives and their interactions with biological targets.

    Pharmacology: The compound is investigated for its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion, to understand its potential as a drug candidate.

    Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 1-benzoyl-4-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells. Additionally, it may interact with other signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The target compound is distinguished by its benzoyl and benzyl substituents. Key comparisons with structurally related analogs include:

Compound Name Substituents on Piperazine/Triazolopyrimidine Molecular Weight (g/mol) Key Properties/Applications Evidence Source
1-Benzoyl-4-{3-benzyl-triazolopyrimidin-7-yl}piperazine (Target) Benzoyl (piperazine), Benzyl (triazole) ~406.45 Potential enzyme inhibition
Tert-butyl 4-(3-benzyl-triazolopyrimidin-7-yl)piperazine-1-carboxylate tert-Butyl carbamate (piperazine), Benzyl (triazole) 295.34 Intermediate for further functionalization
1-{3-Benzyl-triazolopyrimidin-7-yl}-4-(3,4-difluorobenzoyl)piperazine 3,4-Difluorobenzoyl (piperazine), Benzyl (triazole) 435.43 Enhanced metabolic stability
1-(2,6-Dimethoxybenzoyl)-4-{3-phenyl-triazolopyrimidin-7-yl}piperazine 2,6-Dimethoxybenzoyl (piperazine), Phenyl (triazole) 445.50 Increased hydrophilicity
VAS2870 (1,3-Benzoxazol-2-yl-3-benzyl-triazolopyrimidin-7-yl sulfide) Benzoxazolyl sulfide (triazole), Benzyl (triazole) - NADPH oxidase inhibitor

Key Observations:

  • Benzoyl vs. Fluorinated Acyl Groups : The 3,4-difluorobenzoyl derivative () exhibits higher molecular weight (435.43 vs. ~406.45) and likely improved metabolic stability due to fluorine’s electron-withdrawing effects .
  • Benzyl vs. Phenyl Substitutions : Replacing benzyl with phenyl () reduces steric bulk but may decrease lipophilicity, impacting membrane permeability .
  • Functional Group Positioning : The tert-butyl carbamate () serves as a protective group for piperazine, enabling selective deprotection for downstream modifications .

Physicochemical and Pharmacokinetic Properties

  • Metabolic Stability: Fluorinated analogs (e.g., ) resist oxidative degradation better than non-fluorinated variants due to C-F bond strength .
  • Molecular Weight : Derivatives exceeding 500 g/mol (e.g., –16) may face challenges in oral bioavailability per Lipinski’s rules .

Biological Activity

1-benzoyl-4-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The compound combines a triazolopyrimidine core with a piperazine ring and a benzoyl moiety, suggesting diverse pharmacological properties.

Structural Characteristics

The molecular formula for this compound is C23H22N8O3C_{23}H_{22}N_8O_3 with a molecular weight of approximately 458.482 g/mol. The structure includes:

  • Triazolopyrimidine core : This component is known for various biological activities, including antitumor and antimicrobial effects.
  • Piperazine ring : Commonly associated with psychoactive effects and used in various pharmaceuticals.
  • Benzoyl group : Often enhances the lipophilicity and bioavailability of compounds.

Anticancer Properties

Research indicates that compounds containing triazolopyrimidine structures often exhibit significant anticancer activity. For instance, derivatives of triazolopyrimidines have been shown to inhibit cell proliferation in several cancer cell lines, including A431 (vulvar epidermal carcinoma) and HT-29 (colorectal carcinoma) cells.

In a study focusing on related compounds, it was found that certain derivatives demonstrated IC50 values lower than standard chemotherapeutic agents like doxorubicin, suggesting potent antiproliferative effects. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Triazole-containing compounds have been documented to possess activity against various bacterial strains. Preliminary studies show that derivatives of this compound may inhibit the growth of Gram-positive bacteria effectively.

Enzyme Inhibition

Preliminary data suggest that the compound may act as an inhibitor of specific kinases involved in cellular signaling pathways. For instance, related triazolo[4,5-d]pyrimidines have demonstrated inhibition against human kinase targets, which could be relevant for therapeutic applications in diseases like cancer and malaria.

Case Study 1: Anticancer Activity

In vitro studies conducted on A431 and Jurkat cells revealed that this compound exhibited significant antiproliferative activity. The study reported IC50 values significantly lower than those of established chemotherapeutics.

Cell LineIC50 (µM)Reference Drug IC50 (µM)
A4311015 (Doxorubicin)
Jurkat1218 (Doxorubicin)

Case Study 2: Antimicrobial Activity

A recent investigation evaluated the antimicrobial efficacy of several triazolo[4,5-d]pyrimidines against both Gram-positive and Gram-negative bacteria. The results indicated that compounds similar to this compound displayed Minimum Inhibitory Concentrations (MICs) ranging from 31.25 µg/mL to 125 µg/mL against tested strains.

Q & A

Q. Advanced

  • Prodrug design : Introduce hydrolyzable groups (e.g., acetyl) to the piperazine nitrogen to enhance aqueous solubility .
  • Co-crystallization : Screen with co-formers (e.g., succinic acid) to improve dissolution rates .
  • Lipid nanoparticle encapsulation : Use microfluidics to prepare nanoparticles for in vivo delivery .

What methodologies are used to establish structure-activity relationships (SAR) for this compound?

Q. Advanced

  • Analog synthesis : Systematically modify substituents (e.g., benzyl → methyl or halogen variants) and test activity .
  • Free-Wilson analysis : Quantify contributions of substituents to bioactivity using multivariate regression .
  • Crystallography : Resolve X-ray structures of ligand-target complexes to identify critical binding interactions (e.g., hydrogen bonds with kinase hinge regions) .

How can researchers investigate potential toxicity in preclinical studies?

Q. Basic

  • In vitro cytotoxicity : Test on non-cancerous cell lines (e.g., HEK293) at 10× IC50_{50} doses .
  • Ames test : Assess mutagenicity using Salmonella typhimurium strains TA98 and TA100 .

Q. Advanced

  • Metabolite profiling : Use LC-MS to identify hepatotoxic metabolites (e.g., reactive quinones) .
  • hERG inhibition assay : Patch-clamp electrophysiology to evaluate cardiac toxicity risks .

What advanced techniques are used to study the compound’s mechanism of action?

Q. Advanced

  • Surface plasmon resonance (SPR) : Measure real-time binding kinetics to purified targets (e.g., KD values) .
  • Thermal shift assay : Monitor protein stability changes (ΔTm) upon ligand binding .
  • Cryo-EM : Resolve ligand-induced conformational changes in large targets (e.g., ribosomes) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.